molecular formula C8H10BrNO B8711875 (2-Amino-3-bromo-5-methylphenyl)methanol

(2-Amino-3-bromo-5-methylphenyl)methanol

Cat. No.: B8711875
M. Wt: 216.07 g/mol
InChI Key: VOEZTUOMIAIGAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Amino-3-bromo-5-methylphenyl)methanol is a brominated aromatic alcohol featuring a phenyl ring substituted with amino (-NH₂), bromo (-Br), and methyl (-CH₃) groups at positions 2, 3, and 5, respectively, along with a hydroxymethyl (-CH₂OH) group. This compound is of interest in organic synthesis and pharmaceutical research due to its reactive functional groups, which enable further derivatization.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

(2-amino-3-bromo-5-methylphenyl)methanol

InChI

InChI=1S/C8H10BrNO/c1-5-2-6(4-11)8(10)7(9)3-5/h2-3,11H,4,10H2,1H3

InChI Key

VOEZTUOMIAIGAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)N)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares (2-Amino-3-bromo-5-methylphenyl)methanol with structurally related brominated phenylmethanol derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Solubility
This compound Not provided C₈H₁₀BrNO 216.08 2-NH₂, 3-Br, 5-CH₃ Not specified
(2-Amino-3,5-dibromophenyl)methanol 50739-76-9 C₇H₇Br₂NO 280.94 2-NH₂, 3-Br, 5-Br Not specified
(2-Amino-5-bromo-3-methoxyphenyl)methanol 953039-12-8 C₈H₁₀BrNO₂ 232.07 2-NH₂, 5-Br, 3-OCH₃ Slight in CHCl₃, MeOH, DMSO
(3-Amino-4-bromophenyl)methanol 1261666-42-5 C₇H₈BrNO 202.05 3-NH₂, 4-Br Not specified
(2-Amino-5-bromo-3-fluorophenyl)methanol 906811-50-5 C₇H₆BrFNO 217.03 2-NH₂, 5-Br, 3-F Not specified
(3-Bromo-2,5-dimethylphenyl)methanol 247575-34-4 C₉H₁₁BrO 215.09 3-Br, 2-CH₃, 5-CH₃ Not specified

Key Observations :

  • Substituent Effects : The position and type of substituents significantly influence molecular weight and reactivity. For example, replacing the methyl group in the target compound with a methoxy group (as in CAS 953039-12-8) increases oxygen content and molecular weight.
  • Halogenation : Additional bromine atoms (e.g., in the dibromo derivative, CAS 50739-76-9) increase molecular weight and may enhance lipophilicity, impacting solubility and interaction with biological targets.

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